molecular formula C8H18O2 B14716866 2-(1-Methylbutyl)-1,3-propanediol CAS No. 22131-29-9

2-(1-Methylbutyl)-1,3-propanediol

Cat. No.: B14716866
CAS No.: 22131-29-9
M. Wt: 146.23 g/mol
InChI Key: DIAKBGLNNAQLNA-UHFFFAOYSA-N
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Description

2-(1-Methylbutyl)-1,3-propanediol is a branched diol with the molecular formula C8H18O2, characterized by a 1-methylbutyl substituent at the C2 position of the 1,3-propanediol backbone. Such compounds are typically synthesized for use in polymer production, surfactants, or as intermediates in pharmaceuticals .

Properties

CAS No.

22131-29-9

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-pentan-2-ylpropane-1,3-diol

InChI

InChI=1S/C8H18O2/c1-3-4-7(2)8(5-9)6-10/h7-10H,3-6H2,1-2H3

InChI Key

DIAKBGLNNAQLNA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylbutyl)-1,3-propanediol can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-(1-Methylbutyl)propanal using a palladium catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate at room temperature, yielding the desired diol in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as distillation and purification to remove any impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylbutyl)-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-(1-Methylbutyl)-1,3-propanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylbutyl)-1,3-propanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-(1-Methylbutyl)-1,3-propanediol, focusing on molecular features, sources, and applications:

Compound Name Molecular Formula Molecular Weight Source/Origin Key Applications Safety/Toxicity
2-Ethyl-2-isobutyl-1,3-propanediol C9H20O2 160.25 g/mol Synthetic Polymer crosslinking agents, surfactants Limited hazard data; likely low toxicity
Erythro-1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol C19H24O8 380.39 g/mol Natural (Xanthium sibiricum) Antioxidant, phytochemical research No significant hazards reported
2-Amino-2-methyl-1,3-propanediol C4H11NO2 105.14 g/mol Synthetic (MedChemExpress) Laboratory chemicals, pharmaceutical synthesis Causes skin/eye irritation; requires PPE
2-Methyl-1,3-propanediol (MPDiol) C4H10O2 90.12 g/mol Industrial synthesis Solvent, polyurethane production Not classified as hazardous
Trimethylolpropane (TMP) C6H14O3 134.17 g/mol Industrial synthesis Polyester resins, lubricants, coatings Low toxicity; mild irritant

Structural and Functional Differences

  • Branching and Alkyl Substituents :

    • This compound features a branched C5 alkyl chain, which likely enhances hydrophobicity compared to simpler analogs like 2-methyl-1,3-propanediol (C4H10O2). This property may improve its utility in hydrophobic polymer matrices or surfactant systems .
    • Natural Derivatives : Compounds such as erythro-1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol (from Xanthium sibiricum) incorporate aromatic moieties, enabling radical-scavenging activity. These differ significantly from synthetic alkyl-substituted diols in both function and bioavailability .
  • Functional Group Variations: The amino-substituted analog (2-Amino-2-methyl-1,3-propanediol) introduces a basic nitrogen group, increasing reactivity in condensation reactions but also elevating toxicity risks . Trimethylolpropane (TMP), a triol, offers three hydroxyl groups for crosslinking in polyurethanes, contrasting with the diol functionality of this compound .

Industrial and Natural Occurrence

  • Synthetic Compounds :
    Industrial analogs like 2-ethyl-2-isobutyl-1,3-propanediol are typically synthesized via aldol condensation or catalytic hydrogenation. Their applications span specialty polymers and surfactants due to their tailored hydrophobicity .
  • Natural Derivatives: Lignan-related diols (e.g., in Pinus massoniana and Ilex pubescens) are isolated via chromatographic techniques.

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